molecular formula C18H17N3O2 B10851647 N-benzoyl-phenylalanyl-glycine-nitrile

N-benzoyl-phenylalanyl-glycine-nitrile

Cat. No.: B10851647
M. Wt: 307.3 g/mol
InChI Key: WEIUVZVWLANUJJ-INIZCTEOSA-N
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Description

N-benzoyl-phenylalanyl-glycine-nitrile is a synthetic compound that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-phenylalanyl-glycine-nitrile typically involves the coupling of benzoyl chloride with phenylalanine, followed by the addition of glycine and a nitrile group. The reaction conditions often include the use of organic solvents such as toluene and catalysts like zinc acetate to facilitate the conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids, can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzoyl-phenylalanyl-glycine-nitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzoyl-phenylalanyl-glycine-nitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group enhances the binding affinity of the compound to its target, leading to inhibition or modulation of the target’s activity. This can result in various biological effects, such as the inhibition of proteases involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzoyl-phenylalanyl-glycine-nitrile is unique due to the presence of both the benzoyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-[(2S)-1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide

InChI

InChI=1S/C18H17N3O2/c19-11-12-20-18(23)16(13-14-7-3-1-4-8-14)21-17(22)15-9-5-2-6-10-15/h1-10,16H,12-13H2,(H,20,23)(H,21,22)/t16-/m0/s1

InChI Key

WEIUVZVWLANUJJ-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC#N)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC#N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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